molecular formula C13H12O4 B1367238 Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate CAS No. 78917-44-9

Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate

Cat. No.: B1367238
CAS No.: 78917-44-9
M. Wt: 232.23 g/mol
InChI Key: DBSJYHCDGBZOEP-UHFFFAOYSA-N
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Description

Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring attached to an ethyl ester group, making it a valuable intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with amino acids such as aspartic acid and lysine through its furan ring and thiazole ring . These interactions suggest that this compound may act as an enzyme inhibitor or activator, influencing the activity of specific enzymes and proteins.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to exhibit anticancer activity against human ovarian cancer cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cancer cell growth and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It forms hydrogen bonds and other interactions with amino acids in proteins, which can lead to enzyme inhibition or activation . Additionally, the compound may induce changes in gene expression, further influencing cellular processes. These molecular interactions are crucial for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that benzofuran derivatives, including this compound, can undergo degradation under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity . At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold effects and optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation in specific tissues, influencing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate typically involves the condensation of benzofuran-2-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography . Another method involves the cyclization of 2-hydroxyphenylacetic acid derivatives with ethyl acetoacetate under acidic conditions to form the benzofuran ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxylic acid: Shares the benzofuran core structure but lacks the ethyl ester group.

    Ethyl 2-(benzofuran-2-yl)acetate: Similar structure with a different functional group attached to the benzofuran ring.

    3-(Benzofuran-2-yl)propanoic acid: Another benzofuran derivative with a different side chain.

Uniqueness

Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate is unique due to its specific combination of the benzofuran ring and the ethyl ester group. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSJYHCDGBZOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509587
Record name Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78917-44-9
Record name Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

122 g of salicylaldehyde 1 and 350 g of potassium carbonate are dissolved in 2L of acetone. While stirring at room temperature, add slowly 165 g of ethyl 4-chloroacetoacetate 2 over a period of 2 hours. When addition is over, stir at reflux for another 4 hours. Cool to room temperature and filter. Wash the filtration cake with 0.5L of acetone. Evaporate the solvent.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
350 g
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reactant
Reaction Step One
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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